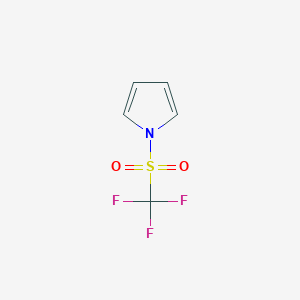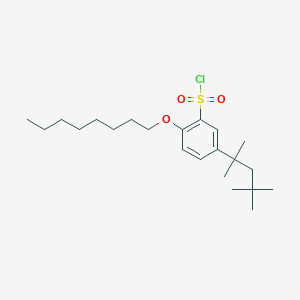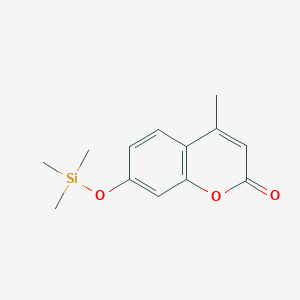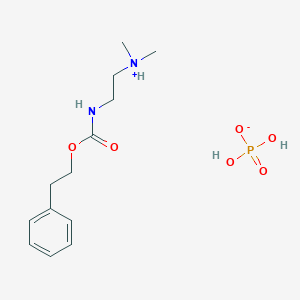
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDP-choline or citicoline, and it is a naturally occurring compound found in the brain. In recent years, researchers have been investigating the properties of CDP-choline and its potential benefits in treating various neurological disorders.
作用機序
The exact mechanism of action of CDP-choline is not fully understood. However, it is thought to work by increasing the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. These neurotransmitters are involved in various cognitive processes, including memory, attention, and learning.
生化学的および生理学的効果
CDP-choline has been shown to have several biochemical and physiological effects on the body. It has been found to increase the synthesis of phosphatidylcholine, a key component of cell membranes, in the brain. This may help to improve the overall health and function of brain cells. Additionally, CDP-choline has been found to increase blood flow to the brain, which may help to improve cognitive function and reduce the risk of neurological diseases.
実験室実験の利点と制限
CDP-choline has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. Additionally, it has been extensively studied, and its effects on the brain are well understood. However, there are some limitations to using CDP-choline in lab experiments. For example, it may have variable effects depending on the dose and duration of treatment, and its effects may be influenced by other factors, such as age and sex.
将来の方向性
There are several potential future directions for research on CDP-choline. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers may investigate the use of CDP-choline in combination with other drugs or therapies to enhance its effects. Finally, there may be further research into the underlying mechanisms of CDP-choline's effects on the brain, which could lead to the development of new treatments for neurological diseases.
Conclusion:
In conclusion, CDP-choline is a promising compound with potential applications in various neurological disorders. Its effects on cognitive function, memory, and attention have been extensively studied, and it has been found to have neuroprotective properties. While there are some limitations to using CDP-choline in lab experiments, it remains a valuable research tool with several potential future directions for investigation.
合成法
The synthesis of CDP-choline involves the esterification of choline with cytidine-5'-monophosphate (CMP). This reaction is catalyzed by the enzyme choline-phosphate cytidylyltransferase. The resulting compound, CDP-choline, is a water-soluble compound that is readily absorbed by the body.
科学的研究の応用
CDP-choline has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, memory, and attention in patients with Alzheimer's disease, stroke, and traumatic brain injury. Additionally, CDP-choline has been found to have neuroprotective properties, which may make it useful in preventing or slowing the progression of certain neurological diseases.
特性
CAS番号 |
101491-73-0 |
|---|---|
製品名 |
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate |
分子式 |
C13H23N2O6P |
分子量 |
334.31 g/mol |
IUPAC名 |
dihydrogen phosphate;dimethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium |
InChI |
InChI=1S/C13H20N2O2.H3O4P/c1-15(2)10-9-14-13(16)17-11-8-12-6-4-3-5-7-12;1-5(2,3)4/h3-7H,8-11H2,1-2H3,(H,14,16);(H3,1,2,3,4) |
InChIキー |
QNLAZKPUSVDEIS-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.OP(=O)(O)[O-] |
正規SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.OP(=O)(O)[O-] |
その他のCAS番号 |
101491-73-0 |
同義語 |
dihydroxy-oxido-oxo-phosphorane, dimethyl-[2-(phenethyloxycarbonylamin o)ethyl]azanium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
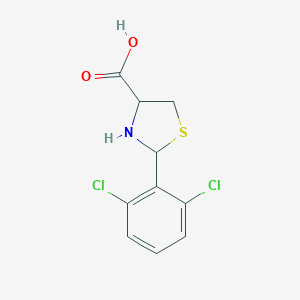
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
